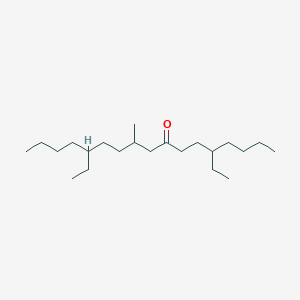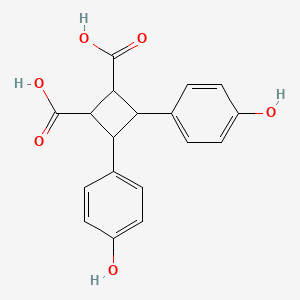![molecular formula C18H23N2+ B14269583 Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl- CAS No. 133338-40-6](/img/structure/B14269583.png)
Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-: is a pyridinium salt that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a pyridinium ring substituted with a 4-[2-[4-(diethylamino)phenyl]ethenyl] group and a methyl group at the 1-position. It is known for its vibrant color and is often used in research related to organic electronics and photonics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl- typically involves the reaction of 4-(diethylamino)benzaldehyde with 1-methylpyridinium iodide in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired pyridinium salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted pyridinium salts .
Applications De Recherche Scientifique
Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of organic synthesis, reaction mechanisms, and photophysical properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a component in biosensors.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Mécanisme D'action
The mechanism of action of Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl- involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications such as fluorescence imaging. Additionally, its structural features enable it to interact with biological molecules, potentially disrupting microbial cell membranes or interfering with specific biochemical pathways .
Comparaison Avec Des Composés Similaires
- Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-
- Pyridinium, 4-[2-[4-(dibutylamino)phenyl]ethenyl]-1-methyl-
- Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-ethyl-
Comparison: Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl- is unique due to its specific substituents, which influence its photophysical properties and reactivity. Compared to similar compounds, it may exhibit different absorption and emission spectra, making it suitable for specific applications in photonics and organic electronics. Additionally, the presence of diethylamino groups can enhance its solubility and interaction with biological molecules, distinguishing it from other pyridinium derivatives .
Propriétés
Numéro CAS |
133338-40-6 |
|---|---|
Formule moléculaire |
C18H23N2+ |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
N,N-diethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline |
InChI |
InChI=1S/C18H23N2/c1-4-20(5-2)18-10-8-16(9-11-18)6-7-17-12-14-19(3)15-13-17/h6-15H,4-5H2,1-3H3/q+1 |
Clé InChI |
YCCVVPMYSGPISC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)
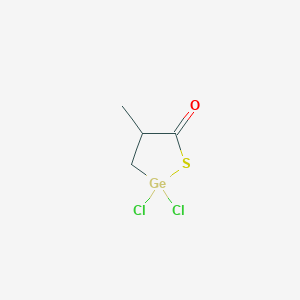
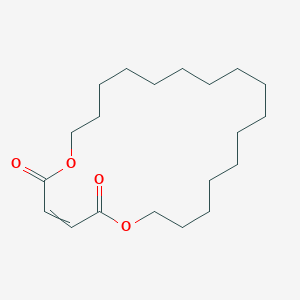
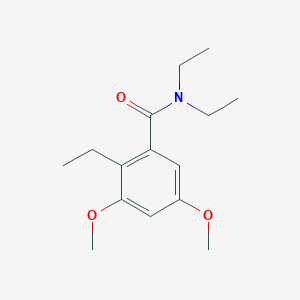
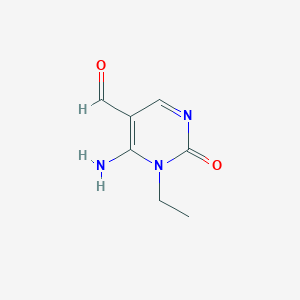

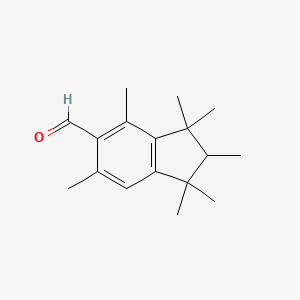
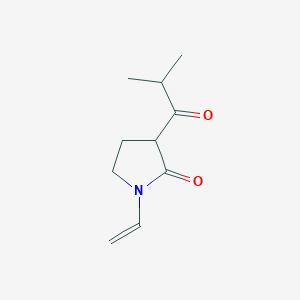
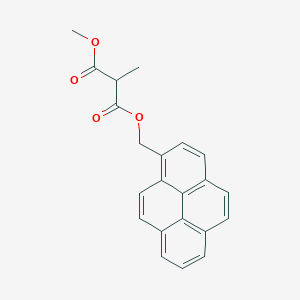

![9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole](/img/structure/B14269579.png)
![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
